molecular formula C18H21N3O B094834 Etofuradine CAS No. 17692-35-2

Etofuradine

Cat. No. B094834
CAS RN: 17692-35-2
M. Wt: 295.4 g/mol
InChI Key: WMUOPVGLPLDJIX-UHFFFAOYSA-N
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Description

Etofuradine is a novel antihistamine drug that has shown promising results in the treatment of allergic rhinitis and conjunctivitis. It is a non-sedating and non-irritating drug that has a fast onset of action and a long duration of effect.

Scientific Research Applications

  • Dexmedetomidine or Medetomidine Premedication before Propofol-Desflurane Anaesthesia in Dogs :This study evaluated dexmedetomidine as a premedicant in dogs prior to propofol-desflurane anaesthesia, compared with medetomidine. The research focused on cardiorespiratory variables during anaesthesia and recovery times, finding that dexmedetomidine, propofol, and desflurane are effective for induction and maintenance of general anaesthesia in healthy dogs (Gómez-Villamandos et al., 2006).

  • Propofol A Review of its Pharmacodynamic and Pharmacokinetic Properties and Use as an Intravenous Anaesthetic

    :Propofol is an intravenous anaesthetic unrelated chemically to other anaesthetics. This review discusses its efficacy for induction and maintenance of anaesthesia, its suitability for outpatient surgery due to superior operating conditions, and its applicability in total intravenous anaesthesia (Langley & Heel, 1988).

  • Benzofuran-Based Hybrid Compounds for Inhibition of Cholinesterase Activity, Beta Amyloid Aggregation, and Aβ Neurotoxicity :This study explores benzofuran ring-based hybrid molecules designed for Alzheimer's disease treatment. The focus was on inhibiting cholinesterase activity and Aβ fibril formation, with some compounds showing neuroprotective effects (Rizzo et al., 2008).

  • Benzofuran Derivatives and the Thyroid :Discusses benzofuran derivatives like amiodarone and dronedarone, focusing on their effects on the thyroid gland. It reviews the biochemistry, pharmacology, and the clinical implications of these compounds on thyroid function (Han, Williams, & Vanderpump, 2009).

  • Benzofuran An Emerging Scaffold for Antimicrobial Agents

    :This review addresses the antimicrobial potential of benzofuran and its derivatives. It highlights the structure's unique features and diverse biological activities, suggesting its importance in drug discovery, especially for antimicrobial agents (Hiremathad et al., 2015).

  • The Effect of Amiodarone, a New Anti‐Anginal Drug, on Cardiac Muscle :Explores the effects of amiodarone, a benzofuran derivative, on cardiac muscle. The study investigates its protective role against ventricular fibrillation and its influence on cardiac action potentials (Singh & Williams, 1970).

properties

IUPAC Name

N'-(1-benzofuran-2-ylmethyl)-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(2)11-12-21(18-9-5-6-10-19-18)14-16-13-15-7-3-4-8-17(15)22-16/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUOPVGLPLDJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC2=CC=CC=C2O1)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864794
Record name N~1~-[(1-Benzofuran-2-yl)methyl]-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etofuradine

CAS RN

17692-35-2
Record name N1-(2-Benzofuranylmethyl)-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17692-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etofuradine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-[(1-Benzofuran-2-yl)methyl]-N~2~,N~2~-dimethyl-N~1~-(pyridin-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOFURADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ61UZ670G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L De Luca, G Nieddu, A Porcheddu… - Current medicinal …, 2009 - ingentaconnect.com
In their structural multiplicity and in the extent to which they occur in nature the derivatives of benzofuran are significantly lesser than the isoelectronic analogue indoles. However, these …
Number of citations: 110 www.ingentaconnect.com
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow

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